molecular formula C10H9ClN2O5 B2607916 Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate CAS No. 131648-53-8

Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate

Cat. No.: B2607916
CAS No.: 131648-53-8
M. Wt: 272.64
InChI Key: XNJVTNSOVUSNRD-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate: is an organic compound with the molecular formula C10H9ClN2O5 and a molecular weight of 272.64 g/mol . This compound is characterized by the presence of a chloro-substituted nitrophenyl group, which is linked to a formamido group and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate typically involves the reaction of 4-chloro-3-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate complex formation and the disruption of catalytic activity .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate is unique due to the presence of both the formamido and ester functional groups. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various scientific applications .

Properties

IUPAC Name

methyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5/c1-18-9(14)5-12-10(15)6-2-3-7(11)8(4-6)13(16)17/h2-4H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJVTNSOVUSNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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